molecular formula C9H13N5 B11730188 1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine

1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11730188
M. Wt: 191.23 g/mol
InChI Key: OGDHGDZROWWLJT-UHFFFAOYSA-N
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Description

1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two pyrazole rings, each substituted with a methyl group, and connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine typically involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any functional groups present on the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the pyrazole rings .

Scientific Research Applications

1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    1-Methyl-1H-pyrazole-5-carbaldehyde: A precursor used in the synthesis of the target compound.

    1-Methyl-1H-pyrazole-4-amine: Another precursor used in the synthesis.

Uniqueness

1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure connected by a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H13N5/c1-13-7-8(5-12-13)10-6-9-3-4-11-14(9)2/h3-5,7,10H,6H2,1-2H3

InChI Key

OGDHGDZROWWLJT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=NN2C

Origin of Product

United States

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